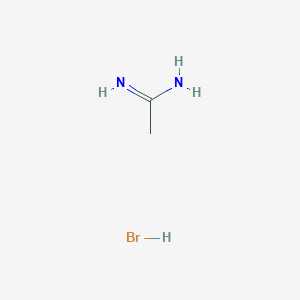

Acetamidine Hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Acetamidine Hydrobromide is a chemical compound with the CAS RN: 1040352-82-6 . It is a white to almost white powder or crystal . It is used in the synthesis of many chemical substances, such as imidazoles, pyrimidines, and triazines .

Synthesis Analysis

Acetamidine salts, including Acetamidine Hydrobromide, can be synthesized and characterized by elemental analysis, mass spectrometry, NMR, and DTA . The synthesis involves the reaction of acetonitrile with cobalt or nickel nitrates and oximes . Another method involves the condensation of primary amine with N,N-dimethylacetamide dimethyl acetal .

Molecular Structure Analysis

The molecular structure of Acetamidine Hydrobromide has been determined using X-ray diffraction analysis . The molecular formula is C2H6N2·HBr .

Chemical Reactions Analysis

Acetamidine Hydrobromide has been used in various chemical reactions. For instance, it has been used in a highly efficient heterogeneous copper-catalysed cascade reaction of aryl iodides, yielding a variety of primary arylamines .

Physical And Chemical Properties Analysis

Acetamidine Hydrobromide is a solid at 20 degrees Celsius . It is hygroscopic and should be stored under inert gas . The molecular weight is 139.00 .

Aplicaciones Científicas De Investigación

α-Bromination Reaction in Organic Chemistry

Acetamidine Hydrobromide has been used in the α-bromination reaction of carbonyl compounds, a significant topic in the field of organic chemistry . The bromination of various acetophenone derivatives was investigated by employing pyridine hydrobromide perbromide as the brominating agent . This reaction is crucial in the synthesis of pharmaceuticals, pesticides, and other chemicals .

Experimental Teaching

The α-bromination reaction of carbonyl compounds using Acetamidine Hydrobromide has been incorporated into undergraduate experimental teaching . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability . It enhances students’ scientific literacy levels and fosters innovation consciousness as well as practical aptitude .

Crystal Growth

Acetamidinium compounds, including Acetamidine Hydrobromide, have been synthesized and grown as single crystals . These crystals have been characterized by spectral methods like UV-Vis, PL, FT-IR, FT-Raman, and NMR .

Optoelectronic Applications

The synthesized Acetamidinium compounds have been explored for their optoelectronic properties . Quantum chemical calculations have been used to explore the optical and third-order nonlinear optical (NLO) polarizability of synthesized compounds .

Biological Applications

Experimentally, antioxidant activities and DNA binding abilities of Acetamidinium compounds have been analyzed . Molecular docking studies suggested that the synthesized compound shows binding affinity to the minor groove and establishes hydrogen bonding .

Synthesis Improvement

Research has been conducted to improve the product selectivity of the reaction involving Acetamidine Hydrobromide, aiming to evade the purification step .

Mecanismo De Acción

Target of Action

Acetamidine Hydrobromide primarily targets the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .

Mode of Action

A receptor is a cellular component that the drugs bind to and produce cellular action . In the case of Acetamidine Hydrobromide, it is likely that it interacts with its target protein to induce changes in the bacterium’s function.

Biochemical Pathways

It is known that the compound belongs to the class of organic compounds known as carboximidic acids . These are organic acids with the general formula RC(=N)-OH (R=H, organic group) . The interaction of Acetamidine Hydrobromide with its target protein could potentially affect the pathways involving these organic acids.

Pharmacokinetics

It is known that the compound is a small molecule , which typically have good bioavailability due to their ability to cross cell membranes.

Result of Action

Based on its primary target, it can be inferred that the compound may have antimicrobial effects, particularly against pseudomonas aeruginosa

Action Environment

Environmental factors can influence the action, efficacy, and stability of a compoundIt is known that factors such as ph, temperature, and light can affect the persistence of similar compounds in the environment . Therefore, these factors could potentially influence the action of Acetamidine Hydrobromide as well.

Safety and Hazards

Propiedades

IUPAC Name |

ethanimidamide;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2.BrH/c1-2(3)4;/h1H3,(H3,3,4);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWJKVUQGXKYWTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=N)N.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7BrN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acetamidine hydrobromide | |

CAS RN |

1040352-82-6 |

Source

|

| Record name | Acetamidine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-[4-(2-methylpropyl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344883.png)

![Ethyl 5-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxylate](/img/structure/B6344901.png)

![Ethyl (2Z)-2-chloro-2-[2-(2-ethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344912.png)

![Ethyl (2Z)-2-chloro-2-[2-(2,5-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344924.png)

![Ethyl (2Z)-2-chloro-2-[2-(2,4,5-trichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344927.png)

![Ethyl (2Z)-2-chloro-2-[2-(2,5-dimethylphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344934.png)

![Ethyl (2Z)-2-chloro-2-[2-(5-chloro-2-methoxyphenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344949.png)

![Ethyl (2Z)-2-chloro-2-{2-[4-(propan-2-yl)phenyl]hydrazin-1-ylidene}acetate](/img/structure/B6344952.png)

![Ethyl (2Z)-2-chloro-2-[2-(4-chloro-3-nitrophenyl)hydrazin-1-ylidene]acetate](/img/structure/B6344965.png)